molecular formula C18H11ClO4 B4887203 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone

3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone

Cat. No. B4887203
M. Wt: 326.7 g/mol
InChI Key: DQBVDVBMEPIWDC-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone, also known as BF-5m, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the expression of anti-apoptotic proteins and activating pro-apoptotic proteins. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In addition, this compound has been shown to inhibit the production of inflammatory mediators and reduce oxidative stress. In insect cells, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess significant biological activity, making it a useful tool for studying various cellular processes. However, this compound also has some limitations. It is a relatively new compound, and its full range of biological activities and potential side effects are not yet fully understood. In addition, it may not be suitable for use in certain experimental systems due to its specific properties.

Future Directions

There are several future directions for the study of 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone. One direction is to further investigate its potential applications in medicine, agriculture, and material science. In medicine, this compound could be studied for its potential use in combination with other anti-cancer agents or for the treatment of other diseases. In agriculture, this compound could be studied for its potential use as a natural pesticide or insecticide. In material science, this compound could be studied for its potential use as a building block for the synthesis of novel materials. Another future direction is to further investigate the mechanism of action of this compound and its potential side effects. This could involve studying its effects on various cellular pathways and systems, as well as its toxicity and pharmacokinetics. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative disorders. In agriculture, this compound has been shown to possess insecticidal properties and has been studied for its potential use as a pesticide. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-chlorophenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO4/c19-14-4-2-12(3-5-14)16-9-13(18(20)23-16)7-11-1-6-15-17(8-11)22-10-21-15/h1-9H,10H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBVDVBMEPIWDC-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C=C(OC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone
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3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone
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3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone
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3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone
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3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone
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3-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-2(3H)-furanone

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